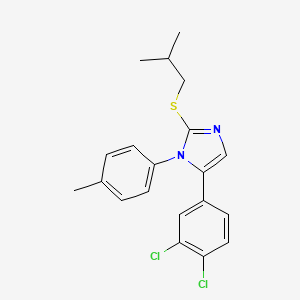

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N2S/c1-13(2)12-25-20-23-11-19(15-6-9-17(21)18(22)10-15)24(20)16-7-4-14(3)5-8-16/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVCFMFONUQZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Substituents: The dichlorophenyl, isobutylthio, and p-tolyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes or as a lead compound in drug discovery.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

A. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine

- Structure : Features a 4-chlorophenyl group (position 5) and o-tolyl groups (positions 1 and 2).

- Synthesis : Prepared via condensation of 4-chlorophenyl-substituted aldehydes with di-o-tolylamines, differing from the target compound’s use of isobutylthio and p-tolyl groups .

- Activity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC: 16 µg/mL), likely due to the chlorophenyl moiety’s membrane-disrupting effects. The target compound’s 3,4-dichlorophenyl group may enhance potency due to increased hydrophobicity .

B. Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)

- Structure : Contains a 2,4-dichlorophenyl group and a propenyloxyethyl chain.

- Application : Widely used as an agricultural fungicide (e.g., against Penicillium spp.). The target compound’s isobutylthio group may confer superior metabolic stability compared to Imazalil’s propenyloxy chain, which is prone to oxidative degradation .

- Toxicity : Imazalil has an LD50 (rat, oral) of 343 mg/kg, suggesting the target compound’s toxicity profile may require evaluation for pesticidal applications .

C. 4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole

- Structure : Shares the p-tolyl group (position 1) but lacks halogenation.

- Physical Properties: Crystallizes in a monoclinic system (space group P2₁/c) with a melting point of 168–170°C. The target compound’s 3,4-dichlorophenyl group may reduce melting point due to increased molecular asymmetry .

- Activity: Limited bioactivity reported, highlighting the critical role of halogenation in antimicrobial efficacy .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~4.2 (via ChemDraw), higher than Imazalil (LogP 3.8) due to the isobutylthio group. This may improve membrane permeability but reduce aqueous solubility.

- Solubility : Imazalil has moderate water solubility (120 mg/L at 20°C), while the target compound’s solubility is likely <50 mg/L, necessitating formulation adjustments for biological testing .

Biological Activity

5-(3,4-Dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : CHClNS

- Molecular Weight : 391.4 g/mol

- CAS Number : 1207008-86-3

- Structure : The compound features a dichlorophenyl moiety and an isobutylthio group attached to an imidazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the imidazole core through cyclization.

- Introduction of the dichlorophenyl and isobutylthio groups via electrophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant antiproliferative activity with an IC value in the low micromolar range, suggesting it effectively inhibits estrogen receptor-positive breast cancer cell growth .

- Mechanism of Action : The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, likely through microtubule destabilization, similar to other imidazole derivatives .

Case Studies

Computational Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets, particularly tubulin. These studies suggest that the compound may bind effectively to the colchicine site on tubulin, further supporting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acidic conditions (e.g., acetic acid) to form the core structure .

- Substituent introduction : Sequential addition of dichlorophenyl, isobutylthio, and p-tolyl groups via nucleophilic substitution or coupling reactions. Solvents like ethanol or dichloromethane and catalysts (e.g., triethylamine) are critical for yield optimization .

- Purification : Column chromatography or recrystallization is used to isolate the final product. Reaction parameters (temperature, time) should be systematically varied and monitored via TLC .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular identity?

- Spectroscopic methods :

- NMR : and NMR to confirm substituent positions and hydrogen/carbon environments .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHClNS) .

- IR spectroscopy : Detection of functional groups (e.g., C-S stretching at ~600–700 cm) .

- Elemental analysis : Validate C, H, N, S, and Cl percentages to confirm purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this imidazole derivative?

- Structure-Activity Relationship (SAR) studies :

- Replace the dichlorophenyl group with fluorophenyl or nitrophenyl analogs to assess effects on antimicrobial/anticancer activity .

- Modify the isobutylthio group to cyclopentylthio or benzylthio for steric/electronic effect comparisons .

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes) .

- Bioactivity assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Q. How can contradictory data in literature regarding this compound’s bioactivity be resolved?

- Experimental validation :

- Reproduce assays under standardized conditions (e.g., pH, temperature, cell line passage number) .

- Use orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) to confirm apoptosis induction .

- Meta-analysis :

Q. What computational strategies are effective for predicting the reactivity and stability of this compound?

- Quantum chemical calculations :

- Molecular dynamics simulations :

Methodological Considerations

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biochemical pathways?

- Target identification :

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Pathway analysis :

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

- Process optimization :

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.